![molecular formula C22H18N2O3S2 B2504586 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 898459-42-2](/img/structure/B2504586.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . Some methods have the disadvantages of high temperature, toxic metallic catalysts, and long reaction times . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. For example, the crystal structure of a similar compound, N - (Benzo [ d ]thiazol-2-yl)-2- (2-fluoro- [1,1′-biphenyl]-4-yl)propanamide, has been reported .Chemical Reactions Analysis
Benzothiazole derivatives have been used in various chemical reactions. For example, they have been used in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, the yield and melting point of a similar compound, N - (Benzo [ d ]thiazol-2-yl)-2- (2-fluoro- [1,1′-biphenyl]-4-yl)propanamide, have been reported .Scientific Research Applications
Crystal Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . This suggests that the compound could be used in crystal structure analysis and material science research.
Antibacterial Agents
Some novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . This indicates that the compound could have potential applications in the development of new antibacterial drugs.
Allosteric Activators of Human Glucokinase
Newer N-benzimidazol-2yl benzamide analogues have been synthesized and evaluated as allosteric activators of human glucokinase . This suggests that the compound could be used in the treatment of type-2 diabetes.
Synthesis of New Compounds
The compound can be used in the synthesis of new compounds. For example, hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-substituted benzamides have been carried out .
Fluorescence Properties
The compound has been found to influence the fluorescence properties of certain compounds . This suggests that it could be used in fluorescence-based applications, such as fluorescence microscopy or fluorescence spectroscopy.
Absorption Properties
The compound has been found to influence the absorption properties of certain compounds . This suggests that it could be used in applications that require control over absorption properties, such as in the design of optical materials or sensors.
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSVOYXEPKAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide |
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